molecular formula C21H23N5O4S B2386457 4-(N,N-dimethylsulfamoyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide CAS No. 1021210-34-3

4-(N,N-dimethylsulfamoyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide

Cat. No. B2386457
CAS RN: 1021210-34-3
M. Wt: 441.51
InChI Key: GSAFVGCHQSQUCL-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide is a useful research compound. Its molecular formula is C21H23N5O4S and its molecular weight is 441.51. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

The synthesis of novel pyridine and fused pyridine derivatives has been explored, with compounds showing moderate to good binding energies towards target proteins, indicating potential for further biological applications. This work highlights the ongoing research into novel compounds that could have therapeutic uses based on their interaction with specific proteins (Flefel et al., 2018).

Anticancer Activity

Research into the anticancer activity of novel indenopyridine derivatives has shown promising results, with some compounds exhibiting higher potency than reference drugs. This suggests potential applications in cancer treatment, highlighting the importance of continued investigation into pyridine-based compounds for therapeutic uses (Ghorab & Al-Said, 2012).

Anti-inflammatory and Antimicrobial Activities

Studies on the synthesis of heterocyclic systems fused to a thiophene moiety using citrazinic acid as synthon have revealed compounds with significant anti-inflammatory activity. These findings demonstrate the potential of such compounds in developing new anti-inflammatory agents (Amr et al., 2007). Additionally, the synthesis and evaluation of thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety for antimicrobial activities underline the broad scope of research into pyridine derivatives for potential applications in combating microbial infections (Gouda et al., 2010).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-25(2)31(29,30)18-8-6-16(7-9-18)21(28)23-13-4-14-26-20(27)11-10-19(24-26)17-5-3-12-22-15-17/h3,5-12,15H,4,13-14H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAFVGCHQSQUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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